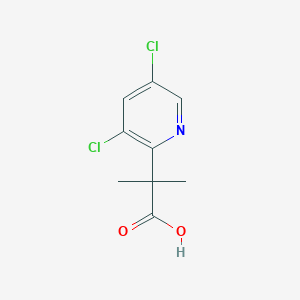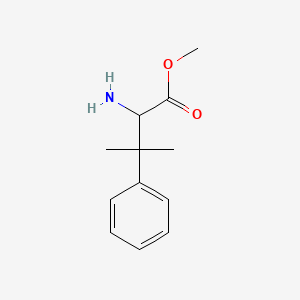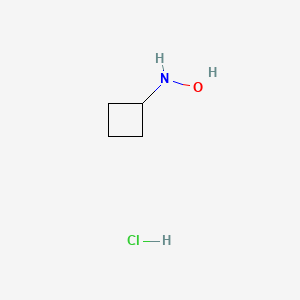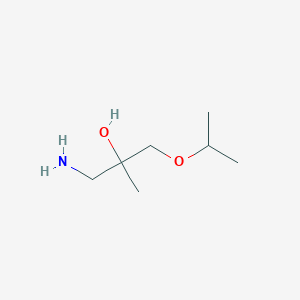![molecular formula C9H8ClNO4S B13593520 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide involves multiple steps, starting from the chlorination of thiophene-2-carboxylic acid. The intermediate products undergo further reactions, including amide formation and cyclization, to yield the final compound .
Industrial Production Methods
For industrial production, the process is optimized for scalability and efficiency. This involves the use of specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound during large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in enzyme inhibition.
Medicine: Investigated for its potential as an antithrombotic agent, specifically as a direct factor Xa inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a valuable candidate for preventing and treating thromboembolic diseases .
Comparación Con Compuestos Similares
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a similar mechanism of action.
Apixaban: Also inhibits factor Xa but has different pharmacokinetic properties.
Edoxaban: Similar in function but varies in its absorption and metabolism.
Uniqueness
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is unique due to its specific binding affinity and selectivity for factor Xa. Its chemical structure allows for good oral bioavailability and high potency, distinguishing it from other inhibitors .
Propiedades
Fórmula molecular |
C9H8ClNO4S |
|---|---|
Peso molecular |
261.68 g/mol |
Nombre IUPAC |
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-2-1-6(16-7)8(12)11-3-5-4-14-9(13)15-5/h1-2,5H,3-4H2,(H,11,12) |
Clave InChI |
VZGXQYYXQGFYGU-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC(=O)O1)CNC(=O)C2=CC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)


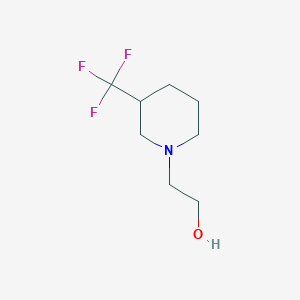
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)
